(1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol is a stereochemically defined and protected synthetic building block designed for use as an intermediate in advanced pharmaceutical manufacturing. Its structure combines three critical features for this purpose: a cyclohexane scaffold common in kinase inhibitors, a strategically placed fluorine atom to modulate the physicochemical properties of the final active pharmaceutical ingredient (API), and a Boc-protected amine to allow for controlled, sequential reaction steps in a complex synthesis. This compound is primarily procured for its utility in constructing complex heterocyclic molecules, such as Janus kinase (JAK) inhibitors used in treating autoimmune diseases.
Substituting this compound with a non-fluorinated analog, a different stereoisomer, or a racemic mixture is not a viable cost-saving measure in a validated synthesis pipeline. The specific `(1S,3R,4R)` relative stereochemistry is critical for achieving the required three-dimensional orientation in the final molecule's target binding site, such as a kinase ATP pocket. Furthermore, the fluorine atom is not an arbitrary feature; it is intentionally incorporated to fine-tune crucial drug properties like metabolic stability, potency, and lipophilicity. Using a non-fluorinated or stereochemically impure intermediate would result in the synthesis of a fundamentally different and unvalidated molecular entity, leading to failed batches, significant downstream purification challenges, and loss of biological activity.
The strategic inclusion of fluorine is a key differentiator for this building block, intended to improve the properties of the final API. In a comparable tetra-substituted cyclohexyl moiety for PIM kinase inhibitors, the addition of a fluorine atom was shown to reduce lipophilicity (LogD). Specifically, the LogD of a fluorinated analog was 1.8, compared to 2.3 for its direct non-fluorinated precursor. This reduction in LogD can improve the metabolic stability and pharmacokinetic profile of the final drug candidate.
| Evidence Dimension | Lipophilicity (LogD) |
| Target Compound Data | N/A (Property is conferred to final molecule) |
| Comparator Or Baseline | Non-fluorinated cyclohexyl analog in a similar kinase inhibitor scaffold (LogD = 2.3) vs. fluorinated version (LogD = 1.8). |
| Quantified Difference | Reduction of 0.5 LogD units upon fluorination. |
| Conditions | Measurement performed on final inhibitor compounds in a PIM kinase inhibitor series. |
Procuring this fluorinated intermediate is a direct investment in achieving a more favorable drug-like profile in the final molecule, potentially reducing metabolic liabilities.
This intermediate possesses a defined relative stereochemistry, which is essential for synthesizing modern, highly selective pharmaceuticals. Approved drugs such as the JAK inhibitor Tofacitinib are single enantiomers, meaning that only one specific 3D arrangement of the molecule is therapeutically active and approved for use. Using a stereochemically impure starting material, such as a racemic or diastereomeric mixture, would necessitate costly, often low-yielding chiral separations downstream or result in a final product with dramatically reduced or no efficacy.
| Evidence Dimension | Biological Activity / Product Viability |
| Target Compound Data | Provides access to stereochemically pure final products. |
| Comparator Or Baseline | A diastereomeric or racemic mixture of the intermediate. |
| Quantified Difference | Leads to a single, active enantiomer vs. a mixture containing inactive or potentially harmful isomers. |
| Conditions | Standard practice in API synthesis for chiral drugs. |
Procuring the stereochemically defined compound (CAS 1268512-14-6) eliminates the significant process risk and cost associated with chiral purity issues in the final API.
The tert-butoxycarbonyl (Boc) protecting group offers a distinct process advantage over alternatives like Cbz (benzyloxycarbonyl). The Boc group is reliably cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA), which are orthogonal to the conditions required to remove many other protecting groups. For instance, a Cbz group typically requires catalytic hydrogenation for removal, a process that is incompatible with reducible functional groups like alkenes or certain heterocycles that may be present elsewhere in a complex JAK inhibitor precursor. The stability of the Boc group to basic and nucleophilic conditions also prevents unwanted side reactions during other synthetic steps.
| Evidence Dimension | Deprotection Method Compatibility |
| Target Compound Data | Cleaved by mild acid (e.g., TFA). |
| Comparator Or Baseline | Cbz-protected analog (cleaved by H2/Pd), Fmoc-protected analog (cleaved by base). |
| Quantified Difference | Qualitative: Enables selective deprotection without affecting reducible or base-sensitive functional groups. |
| Conditions | Standard multi-step organic synthesis. |
This compound's Boc group provides crucial compatibility with a wider range of functional groups in a multi-step synthesis, reducing the risk of failed steps and simplifying process development.
This compound is the right choice for synthetic campaigns targeting novel JAK inhibitors or related kinase inhibitors where precise stereochemistry is required and the modulation of properties like metabolic stability and lipophilicity through fluorination is a key project goal.
In multi-step syntheses of complex APIs containing reducible or base-sensitive moieties, the Boc-protecting group on this intermediate allows for selective deprotection under mild acidic conditions, preserving molecular integrity and maximizing overall yield.
For research programs building libraries of drug-like molecules, this intermediate serves as an ideal starting point to introduce a stereochemically defined, fluorinated aminocyclohexanol core, enabling systematic exploration of structure-activity relationships around this valuable pharmacophore.